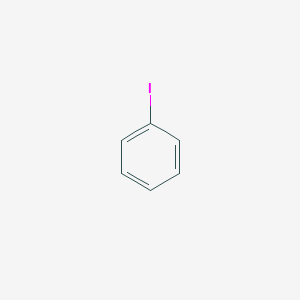

Iodobenzene

Overview

Description

Iodobenzene (C₆H₅I) is an aromatic organoiodine compound characterized by a benzene ring substituted with a single iodine atom. Its high C–I bond dissociation energy (≈54 kcal/mol) and polarizable iodine atom make it a versatile reagent in cross-coupling reactions, hypervalent iodine chemistry, and catalysis. This compound is widely employed in Heck, Suzuki, and Stille couplings due to its superior reactivity compared to chloro- and bromobenzenes, particularly under palladium-catalyzed conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Iodobenzene can be synthesized in the laboratory from aniline via the diazotization reaction. In this process, the amine functional group of aniline is diazotized with hydrochloric acid and sodium nitrite. Potassium iodide is then added to the resultant phenyldiazonium chloride, causing nitrogen gas to evolve. The product is separated by steam distillation .

Alternatively, this compound can be produced by refluxing iodine and nitric acid with benzene .

Industrial Production Methods: Industrial production of this compound typically involves the same methods as laboratory synthesis but on a larger scale. The diazotization of aniline followed by treatment with potassium iodide is a common industrial method .

Types of Reactions:

Substitution Reactions: this compound undergoes substitution reactions due to the relatively weak carbon-iodine bond.

Oxidation Reactions: this compound reacts with chlorine to form this compound dichloride, which is used as a solid source of chlorine.

Coupling Reactions: this compound serves as a substrate for metal-catalyzed coupling reactions such as the Sonogashira coupling and the Heck reaction.

Common Reagents and Conditions:

Grignard Reagent Formation: Magnesium in dry ether.

Oxidation: Chlorine gas.

Coupling Reactions: Palladium or copper catalysts under inert atmosphere.

Major Products:

Phenylmagnesium Iodide: From reaction with magnesium.

This compound Dichloride: From reaction with chlorine.

Coupled Products: From Sonogashira and Heck reactions.

Scientific Research Applications

Organic Synthesis

Iodobenzene is widely utilized as a reagent in organic synthesis. Its electrophilic nature allows it to participate effectively in nucleophilic substitution reactions, making it a valuable intermediate for synthesizing a variety of organic compounds.

- Formation of Aryl Iodides : this compound can be transformed into other aryl iodides through halogen exchange reactions. This property is particularly useful in the synthesis of complex organic molecules where iodine serves as a leaving group.

- Cross-Coupling Reactions : this compound is frequently employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions. These methods are essential for forming carbon-carbon bonds in pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, this compound and its derivatives play crucial roles in drug development.

- Tracer Studies : Deuterated forms of this compound (e.g., this compound D5) are used as tracers in metabolic studies to understand drug metabolism pathways. This application aids researchers in elucidating the pharmacokinetics of new drug candidates .

- Radiolabeling : this compound derivatives are also utilized in the radiolabeling of biomolecules for imaging studies. For example, radioiodinated compounds derived from this compound are used in positron emission tomography (PET) to visualize tumor sites .

Catalysis

This compound serves as a catalyst or catalyst precursor in various chemical transformations.

- Oxidative Cyclization : Recent studies have shown that this compound can catalyze oxidative cyclization reactions, leading to the formation of cyclic compounds from linear precursors. This process is facilitated by hypervalent iodine species generated from this compound .

- Synthesis of Active Pharmaceutical Ingredients (APIs) : Due to its relatively low toxicity, this compound is considered a suitable reagent for synthesizing APIs, providing a safer alternative compared to other halogenated compounds .

Analytical Chemistry

This compound's unique properties make it useful in analytical applications.

- NMR Standards : this compound D5 is employed as an NMR standard for deuterium NMR spectroscopy, allowing for precise calibration and referencing of measurements in various analytical contexts .

- Chromatography : In chromatography, this compound derivatives can serve as stationary phases or additives that enhance separation efficiency and selectivity for specific analytes .

Environmental and Safety Considerations

While this compound has numerous applications, it is essential to consider its environmental impact and safety profile.

- Toxicity and Handling : this compound is classified as hazardous; therefore, proper handling protocols must be followed to minimize exposure risks during synthesis and application . Efforts are ongoing to develop safer alternatives and recycling methods for byproducts generated during its use .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Organic Synthesis | Aryl iodide formation, cross-coupling reactions | Efficient carbon-carbon bond formation |

| Medicinal Chemistry | Tracer studies, radiolabeling | Enhanced understanding of drug metabolism |

| Catalysis | Oxidative cyclization | Facilitates complex reaction pathways |

| Analytical Chemistry | NMR standards, chromatography | Improved measurement accuracy |

| Environmental Safety | Toxicity management | Development of safer alternatives |

Case Study 1: this compound in Drug Metabolism Studies

A study utilizing this compound D5 demonstrated its effectiveness as a tracer in understanding the metabolic pathways of a new antitumor drug candidate. Researchers tracked the compound's fate within biological systems, providing insights into potential drug interactions and metabolic stability .

Case Study 2: Catalytic Applications

Research highlighted the catalytic role of this compound in oxidative cyclization processes. The study revealed that using this compound derivatives significantly increased the yield of desired cyclic products compared to traditional methods, showcasing its utility in synthetic organic chemistry .

Mechanism of Action

Iodobenzene exerts its effects primarily through its ability to undergo oxidative addition reactions. In metal-catalyzed coupling reactions, this compound reacts with a metal catalyst (such as palladium or copper) to form a metal-iodo complex. This complex then undergoes further reactions to form the desired coupled product .

Comparison with Similar Compounds

Reactivity in Cross-Coupling Reactions

Iodobenzene exhibits significantly higher reactivity than bromo- and chlorobenzenes in Pd-catalyzed reactions. For instance:

- Mizoroki–Heck Reaction: In the coupling of this compound with methyl acrylate, immobilized Pd nanoparticle catalysts achieved >99% conversion under optimized conditions (120°C, 3 h), while bromobenzene analogs showed negligible activity under the same parameters .

- Stille Coupling : Using Ni microspheres, this compound reacted with triphenyltin chloride to form biphenyl derivatives in 83% yield, compared to 10% for bromobenzene .

- Aminocarbonylation: Under 30 bar CO pressure, this compound achieved full conversion with morpholine, whereas chlorobenzene required harsher conditions (e.g., higher catalyst loading) for comparable results .

Key Factor : The weaker C–I bond facilitates oxidative addition to Pd(0) or Ni(0) centers, accelerating catalytic cycles .

Solvent Effects and Reaction Efficiency

This compound’s performance varies with solvent systems:

- Green Solvents: In aminocarbonylation, biomass-derived solvents (e.g., alkyl levulinates) provided 85–90% yields of α-ketoamides, comparable to conventional solvents like DMF. This highlights this compound’s adaptability to sustainable reaction media .

- Biphasic Systems : Reactions with β-sulfinyl esters in aqueous CH₃CN azeotropes yielded aryl sulfoxides selectively with this compound, whereas bromobenzene failed to react .

Substituent Effects on Reactivity

The position and nature of substituents on this compound derivatives critically influence reactivity:

- Electron-Withdrawing Groups (EWGs): Para-substituted derivatives (e.g., –NO₂, –CF₃) showed higher conversions (70–85%) in oxidative fluorination due to enhanced electrophilicity at iodine. However, steric hindrance in ortho-substituted derivatives reduced yields by 30–40% .

- Electron-Donating Groups (EDGs) : Methoxy- and methyl-substituted iodobenzenes exhibited moderate reactivity in photoredox catalysis, with conversions ranging from 45–60% .

Catalytic Performance in Specialty Reactions

Hypervalent Iodine Chemistry

This compound serves as a precursor for hypervalent iodine reagents:

- PhICl₂ : Mediates oxidative chlorination of enamines to α,N-dichloroimines, a transformation unachievable with bromo- or chlorobenzenes .

- PhIO (Iodosylbenzene) : Used in IBX-mediated oxidations for heterocycle synthesis, leveraging iodine’s high oxidation states .

Photocatalytic Deuteration

This compound enhances electron transfer in CdSe-catalyzed deuteration, achieving >90% deuterium incorporation in halogenated substrates, outperforming bromobenzene in D₂O splitting .

Biological Activity

Iodobenzene, an aromatic compound with the formula CHI, is notable for its diverse biological activities and applications in various fields, including pharmacology and environmental science. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on biological systems, and relevant case studies.

This compound is characterized by its iodine substituent on a benzene ring, which influences its chemical reactivity and biological interactions. The presence of iodine allows for unique interactions with biological molecules, particularly through halogen bonding. This property has been explored in drug design, where this compound derivatives are used as potential drug candidates due to their ability to form stable complexes with biomolecules.

| Property | Value |

|---|---|

| Molecular Formula | CHI |

| Molecular Weight | 204.94 g/mol |

| Boiling Point | 188 °C |

| Solubility | Slightly soluble in water |

| Density | 1.93 g/cm³ |

Inhibition and Excitation in Insect Receptors

Research has shown that this compound exhibits bimodal effects on the antennal receptors of the female silk moth (Bombyx mori). A study demonstrated that exposure to this compound inhibits the response to benzoic acid while simultaneously inducing a transient post-stimulus excitation (rebound effect) after the initial inhibition fades. This suggests that this compound interacts with specific receptor sites in a complex manner, potentially affecting sensory processing in insects .

Enzymatic Interactions

This compound has also been studied for its interactions with various enzymes. For instance, it is involved in the degradation of cellulose through endoglucanase activity. The enzyme interaction indicates that this compound can serve as a substrate or inhibitor depending on the specific enzymatic context .

Photolytic Stability and Biological Implications

A study investigating the photolytic behavior of this compound revealed that it is unstable under UV light, similar to alkyl iodides. This instability can lead to the formation of reactive species that may have toxicological implications in biological systems . Understanding these photolytic reactions is essential for assessing environmental impacts and safety profiles.

Halogen Bonding in Drug Design

Recent research has focused on the halogen bonding capabilities of this compound derivatives in drug design. For example, studies have shown that substituents on this compound can significantly enhance its ability to act as a halogen bond donor. This property is being leveraged to develop new therapeutic agents that utilize halogen bonding for better target specificity and efficacy .

Toxicological Considerations

While this compound has beneficial applications, it is essential to consider its potential toxicity. The Ames test indicates that this compound does not exhibit mutagenic properties; however, its photolytic products may pose risks . Continuous monitoring and assessment are necessary to ensure safety in applications involving this compound.

Q & A

Basic Research Questions

Q. What are the key reaction mechanisms involving iodobenzene in α-acetoxylation of ketones?

this compound derivatives like diacetoxy this compound (PIDA) mediate α-acetoxylation via iodonium intermediates. The reaction proceeds through two steps: (i) nucleophilic attack of the enol on the iodonium intermediate, forming a C–I bond, and (ii) acetoxy group transfer. Kinetic studies (pseudo-first-order behavior) and DFT calculations confirm the axial/equatorial selectivity of intermediates, where steric effects and hyperconjugation stabilize specific pathways . Methodologically, monitor reaction progress via NMR and validate intermediates using natural bond orbital (NBO) analysis.

Q. How do electronic effects influence this compound's reactivity in cross-coupling reactions?

Substituents on this compound alter reaction rates via electronic modulation. For example, para-substituted iodobenzenes (e.g., -NO, -OMe) in Ullmann reactions show first-order kinetics. Use Hammett plots ( vs. ) to correlate substituent electronic effects with rate constants. Electron-withdrawing groups accelerate oxidative addition in palladium-catalyzed couplings .

Q. What spectroscopic techniques characterize this compound-derived intermediates?

NMR tracks reaction conversion and intermediate stability (e.g., iodonium peaks at 2.5–3.5 ppm). Ultrafast electron diffraction (UED) captures structural changes during photodissociation (e.g., C–I bond cleavage in <1 ps). Pair with DFT-optimized geometries to assign transient species .

Q. What factors determine selectivity in S-arylation reactions using this compound?

Selectivity for diaryl disulfides depends on catalyst design. Single-atom Cu/CeO facilitates oxidative addition of this compound to sulfur, achieving >94% selectivity. Steric and electronic effects of substituents (e.g., -Me groups) influence aryl halide activation. Optimize via controlled experiments with varying ligands and substrates .

Q. What challenges arise in quantifying this compound solubility, and how are they resolved?

Discrepancies in solubility data (e.g., 278–318 K range) stem from equilibrium duration and analytical methods (e.g., gas chromatography calibration). Address by standardizing protocols: use internal standards, validate with multiple techniques (e.g., gravimetry), and apply thermodynamic models (e.g., UNIFAC) to reconcile outliers .

Advanced Research Questions

Q. How can kinetic modeling resolve contradictions in diastereoselectivity during di-acetoxylation?

Competing pathways (e.g., isolated vs. connected models) explain diastereomeric ratios. For example, cis-3p and trans-3p isomers in α-acetoxylation exhibit divergent rate constants (, ). Use time-dependent concentration plots and error analysis (22–76% error between models) to identify dominant pathways. Epimerization and acetoxylation rates are decoupled in the isolated model .

Q. What computational methods validate reaction intermediates in this compound-mediated oxidations?

Density functional theory (DFT) with B97X-D/Def2TZVP basis sets optimizes geometries of iodonium intermediates (e.g., 2p-Ax, 2p-Eq). NBO analysis quantifies stabilization energies (e.g., LP(O) → σ*(C–I) interactions at 13.2 kJ/mol). Compare theoretical bond lengths (e.g., C–I = 209 pm) with crystallographic data to confirm intermediates .

Q. How do high-pressure conditions affect activation kinetics in palladium-catalyzed couplings?

High pressure (1 bar to 8 kbar) reduces activation volume (), accelerating oxidative addition. Use stopped-flow kinetics or in situ Raman spectroscopy to monitor rate-determining steps (e.g., C–I bond cleavage). Pressure-dependent Arrhenius plots distinguish between SET and iodine atom transfer mechanisms .

Q. How does halogen bonding with this compound influence molecular assembly in crystal engineering?

this compound forms weak N···I halogen bonds (2.93 Å) with quinuclidine, confirmed via high-resolution XRD and NOESY. Topological analysis (QTAIM) identifies secondary C–H···π interactions. Competing non-covalent forces are quantified using relative NOE ratios and electron density maps .

Q. What role do ligand electronic properties play in Ullmann-type coupling mechanisms?

β-diketone ligands favor N-arylation via single-electron transfer (SET), while phenanthroline promotes O-arylation via iodine atom transfer (IAT). Compare ligand effects using DFT (e.g., for oxidative addition) and kinetic isotope effects (KIE). Optimize selectivity by tuning ligand electron-donating capacity .

Properties

IUPAC Name |

iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5I/c7-6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNHMUERNLJLMHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5I | |

| Record name | iodobenzene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Iodobenzene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060452 | |

| Record name | Benzene, iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Merck Index] | |

| Record name | Iodobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8370 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

188.4 °C | |

| Record name | Iodobenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7859 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

77 °C (171 °F) - closed cup | |

| Record name | Iodobenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7859 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in ethanol; slightly soluble in ether, DMSO, Miscible with acetone, benzene, carbon tetrachloride, and ligroin, In water, 340 mg/L at 30 °C | |

| Record name | Iodobenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7859 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.808 g/cu cm at 20 °C | |

| Record name | Iodobenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7859 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.06 [mmHg], 1.06 mm Hg at 25 °C (extrapolated) | |

| Record name | Iodobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8370 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Iodobenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7859 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

591-50-4 | |

| Record name | Iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodobenzene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02252 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IODOBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9244 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.837 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IODOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HK5L7YBBR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Iodobenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7859 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-31.3 °C | |

| Record name | Iodobenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7859 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.